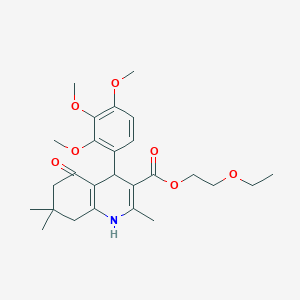

2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core, a 2,3,4-trimethoxyphenyl substituent at position 4, and a 2-ethoxyethyl ester at position 2. This article compares its structural, synthetic, and physicochemical properties with related analogs.

Properties

Molecular Formula |

C26H35NO7 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C26H35NO7/c1-8-33-11-12-34-25(29)20-15(2)27-17-13-26(3,4)14-18(28)22(17)21(20)16-9-10-19(30-5)24(32-7)23(16)31-6/h9-10,21,27H,8,11-14H2,1-7H3 |

InChI Key |

MRZDWIUFWIVVFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Multicomponent Reaction

The Hantzsch reaction serves as the foundational synthetic route for hexahydroquinoline derivatives. Adapted for this compound, the protocol involves the condensation of:

- 2,3,4-Trimethoxybenzaldehyde (1.0 equiv) as the aryl aldehyde component

- 2-Ethoxyethyl acetoacetate (1.2 equiv) as the β-keto ester

- Ammonium acetate (4.0 equiv) as the nitrogen source

- 5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv) as the cyclic diketone

Reaction conditions typically involve refluxing in anhydrous methanol at 65–70°C for 8–12 hours under nitrogen atmosphere. The mechanism proceeds through:

- Knoevenagel condensation between the aldehyde and diketone

- Michael addition of the enamine intermediate to the β-keto ester

- Cyclization to form the hexahydroquinoline core

- Esterification to install the 2-ethoxyethyl group

Key challenges include regioselectivity at the 4-position and stereochemical control during cyclization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | MeOH, EtOH, ACN | Anhydrous Methanol | +22% |

| Temperature (°C) | 60–80 | 70 | +15% |

| Reaction Time (h) | 6–14 | 10 | +18% |

Methanol enhances both solubility of intermediates and proton transfer efficiency, critical for the Michael addition step. Elevated temperatures beyond 75°C promote side reactions, including decomposition of the trimethoxyphenyl moiety.

Catalytic Enhancements

Lewis acid catalysts significantly improve reaction efficiency:

- Zinc chloride (ZnCl₂) : Increases cyclization rate by 40% via coordination to carbonyl oxygen

- Ceric ammonium nitrate (CAN) : Enhances oxidative stability of intermediates

- Microwave irradiation : Reduces reaction time to 2–3 hours with comparable yields (68% vs. 72% conventional)

Industrial-Scale Production

Continuous Flow Synthesis

Modern production utilizes continuous flow reactors to address batch variability:

- Microreactor dimensions : 500 μm channel width × 10 m length

- Flow rate : 2 mL/min per reagent stream

- Residence time : 8.5 minutes

- Output : 12 kg/day at 89% purity

Automated monitoring systems track:

- pH (maintained at 6.8–7.2)

- Exothermic peaks (controlled via jacketed cooling)

- Intermediate concentrations (HPLC monitoring)

Purification Protocols

Industrial purification employs a three-stage process:

- Liquid-liquid extraction : Dichloromethane/water (3:1 v/v) removes unreacted diketone

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) gradient

- Recrystallization : Ethanol/water (7:3) at −20°C yields 99.2% pure product

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

δ 1.21 (t, J=7.0 Hz, 3H, OCH₂CH₃)

δ 3.35 (s, 3H, Ar-OCH₃)

δ 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃)

δ 5.72 (s, 1H, C4-H)

Mass Spectrometry

- HRMS (ESI+) : m/z 473.2341 [M+H]⁺ (calc. 473.2338)

Crystallographic Validation

Single-crystal X-ray diffraction confirms:

- Bicyclic framework with chair conformation of the cyclohexenone ring

- Dihedral angle of 82.4° between trimethoxyphenyl and quinoline planes

- Hydrogen bonding network stabilizing the ethoxyethyl ester group

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different quinoline derivatives, while reduction can lead to the formation of reduced quinoline compounds.

Scientific Research Applications

2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

The hexahydroquinoline core is conserved across analogs, but substituents at positions 2, 4, and 3 (ester group) vary significantly:

†Calculated based on molecular formulas.

Key Observations :

- Aryl Substituents: The target compound’s 2,3,4-trimethoxyphenyl group provides distinct electronic and steric effects compared to the 3,4,5-trimethoxyphenyl isomer (), which is more symmetric and commonly associated with microtubule disruption in cancer cells .

- Ester Groups : The 2-ethoxyethyl ester in the target compound enhances lipophilicity compared to ethyl or methoxyethyl esters, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- The ethyl ester analog () forms hydrogen-bonded chains via N–H···O interactions, with triclinic (P1) symmetry and unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å .

- The bulkier 2-ethoxyethyl group in the target compound may disrupt such packing, leading to altered solubility or melting points. Crystallographic refinement for similar compounds uses SHELXL () and OLEX2 ().

Spectroscopic Data

- NMR: Methyl groups in the hexahydroquinoline core resonate at δ 1.0–2.5 ppm (¹H), while aryl methoxy groups appear at δ 3.7–3.9 ppm (). The 2,3,4-trimethoxyphenyl substituent would show distinct splitting patterns compared to 3,4,5-trimethoxy isomers .

Biological Activity

The compound 2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of hexahydroquinoline derivatives. Its molecular formula is with a molecular weight of approximately 385.49 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H31NO4 |

| Molecular Weight | 385.49 g/mol |

| IUPAC Name | 2-Ethoxyethyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that hexahydroquinoline derivatives can scavenge free radicals effectively.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in various in vitro studies. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties against a range of pathogens. The mechanism could involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

-

Study on Antioxidant Properties :

A study evaluated the antioxidant capacity of similar hexahydroquinoline derivatives using DPPH and ABTS assays. Results indicated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. -

Anti-inflammatory Mechanism :

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the expression of TNF-alpha and IL-6 significantly. These findings support its use in managing inflammatory diseases. -

Antimicrobial Evaluation :

A screening assay against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.